3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride, also known as SBPMP, is an organic compound belonging to the class of tertiary amines. It is a colorless, odorless, crystalline solid with a melting point of 125-127 °C. SBPMP is soluble in water and ethanol and is used in a variety of scientific research applications. It is a highly versatile compound that can be used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Analytical Characterization
- Paroxetine Hydrochloride Analysis : Paroxetine, a phenylpiperidine derivative closely related to the query compound, is extensively studied for its physicochemical properties and methods of analysis. Its selective serotonin reuptake inhibitor (SSRI) functionality underscores the potential application of similar piperidine derivatives in pharmaceuticals (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis of Piperidine Alkaloids
- Piperidine Alkaloid Synthesis : Research on the synthesis of piperidine alkaloids, such as dihydropinidine and isosolenopsin, through cross-metathesis demonstrates the utility of piperidine derivatives in synthesizing complex organic structures (Gonzalez-Gomez, Foubelo, & Yus, 2008).
Drug Development and Analysis
- Vandetanib Intermediate Synthesis : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, showcases the relevance of piperidine derivatives in the synthesis of targeted therapeutic agents (Wang, Wang, Tang, & Xu, 2015).
Crystal Structure Analysis
- Crystal Structure Studies : Investigations into the crystal structures of various trifluoromethyl-substituted piperidine derivatives illustrate the significance of piperidine structures in understanding molecular interactions and designing molecules with desired properties (Li et al., 2005).
Organic Synthesis Techniques
- Organic Synthesis Methods : The novel synthesis approaches for creating piperidine derivatives with specific functional groups underscore the adaptability and utility of piperidine in organic chemistry, enabling the construction of complex molecules for various applications (Acharya & Clive, 2010).
properties
IUPAC Name |
3-[(2-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-13(2)15-8-4-5-9-16(15)18-12-14-7-6-10-17-11-14;/h4-5,8-9,13-14,17H,3,6-7,10-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZFGKONBCGWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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